molecular formula C19H17ClF2N2O2 B2870199 N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide CAS No. 923145-89-5

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide

Katalognummer B2870199
CAS-Nummer: 923145-89-5
Molekulargewicht: 378.8
InChI-Schlüssel: MWGCLDLHLSPDTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered as a potent inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme involved in the regulation of cellular stress responses. Since then, CEP-1347 has been investigated for its potential use in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

One significant area of research involves the detailed study of molecular interactions between N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide derivatives and specific receptors. For example, studies have revealed insights into the antagonist interactions with the CB1 cannabinoid receptor. The analysis includes conformational studies, pharmacophore models development, and quantitative structure-activity relationship (QSAR) models, providing a deep understanding of the steric and electrostatic interactions at play (Shim et al., 2002).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of novel compounds related to this compound. This includes the creation of new molecules with potential applications in various therapeutic areas. For example, NESS 0327, a compound showing high selectivity and affinity for the CB1 receptor, was synthesized and evaluated, highlighting its potential as a novel cannabinoid antagonist (Ruiu et al., 2003).

Antimicrobial Activity

New derivatives have been synthesized and evaluated for their antimicrobial activities, providing potential new avenues for treating various bacterial and fungal infections. For instance, novel pyrazole carboxamide derivatives have been synthesized and characterized, with some demonstrating significant antimicrobial properties (Jadhav et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

The synthesis of N-substituted derivatives related to this compound has been explored to identify new drug candidates for Alzheimer’s disease. This research involves evaluating the enzyme inhibition activity against acetylcholinesterase (AChE), aiming to find effective treatments for the disease (Rehman et al., 2018).

Lewis Basic Catalysis

The compound has inspired research into Lewis basic catalysis, with derivatives being developed as highly enantioselective catalysts for hydrosilylation processes. This research not only expands the chemical utility of these compounds but also provides a foundation for developing new catalytic processes in synthetic chemistry (Wang et al., 2006).

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2/c20-13-7-9-14(10-8-13)24(19(26)23-11-2-1-3-12-23)18(25)17-15(21)5-4-6-16(17)22/h4-10H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGCLDLHLSPDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.